

Technical Guide: Physicochemical Characterization of Methyl 4-amino-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 4-amino-3,5-dimethylbenzoate*

Cat. No.: *B1311991*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a key physicochemical property of **Methyl 4-amino-3,5-dimethylbenzoate** (CAS No: 3095-48-5), its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this compound, which serves as a vital intermediate in organic synthesis and drug discovery.

Core Physicochemical Data

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

Parameter	Value	Reference
Melting Point	106-107 °C	[1]
CAS Number	3095-48-5	[1] [2]
Molecular Formula	C10H13NO2	[1]
Molar Mass	179.22 g/mol	[1]

Experimental Protocol: Melting Point Determination

The determination of the melting point of **Methyl 4-amino-3,5-dimethylbenzoate** is performed using the capillary method with a calibrated melting point apparatus. This method is a standard and widely accepted technique for obtaining accurate melting point data for crystalline organic compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

1. Sample Preparation and Purification:

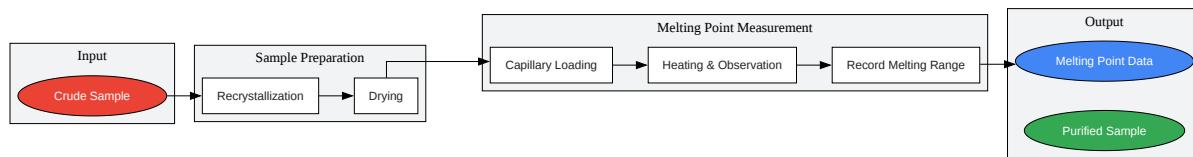
Prior to melting point determination, it is imperative to ensure the sample is pure and dry.[\[3\]](#)[\[6\]](#) Solvents or other impurities can depress and broaden the melting range, leading to inaccurate results.[\[4\]](#) Recrystallization is the most common and effective method for purifying solid organic compounds.[\[6\]](#)[\[7\]](#)

- Recrystallization Protocol:

- Solvent Selection: Choose a suitable solvent in which **Methyl 4-amino-3,5-dimethylbenzoate** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[\[8\]](#)[\[9\]](#)
- Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.[\[6\]](#)[\[9\]](#)
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of

crystals.[6][8]

- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]
- Drying: Thoroughly dry the crystals to remove any residual solvent. This can be achieved by air drying or in a vacuum oven at a temperature below the compound's melting point.[6]


2. Melting Point Measurement:

- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is required. [4]
- Capillary Tube Loading:
 - Finely powder a small amount of the dry, purified **Methyl 4-amino-3,5-dimethylbenzoate**.
 - Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[3][4]
 - Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[3][4]
- Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.[3]
 - Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
 - When the temperature is within 15-20°C of the expected melting point (106-107°C), reduce the heating rate to 1-2°C per minute to ensure accurate observation.[3]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of melting).

- Record the temperature at which the entire solid has completely transformed into a clear liquid (the end of melting). The recorded melting range for a pure sample should be narrow, typically within 1-2°C.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of **Methyl 4-amino-3,5-dimethylbenzoate**.

[Click to download full resolution via product page](#)

Experimental workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5
[chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]

- 5. westlab.com [westlab.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. amherst.edu [amherst.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of Methyl 4-amino-3,5-dimethylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311991#methyl-4-amino-3-5-dimethylbenzoate-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com